molecular formula C9H10N2O B289161 2-methyl-N-pyridin-4-ylacrylamide

2-methyl-N-pyridin-4-ylacrylamide

Cat. No. B289161
M. Wt: 162.19 g/mol
InChI Key: ABLHZERWJZPBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-pyridin-4-ylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This molecule has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of 2-methyl-N-pyridin-4-ylacrylamide is not fully understood, but it has been suggested that it may interact with specific receptors or enzymes in the body. Studies have shown that this molecule has the potential to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-pyridin-4-ylacrylamide has various biochemical and physiological effects. It has been reported to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, this molecule has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-pyridin-4-ylacrylamide in lab experiments include its potential as a starting material for the synthesis of other compounds and its ability to modulate the activity of specific enzymes. However, the limitations of using this molecule in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-methyl-N-pyridin-4-ylacrylamide. One potential area of research is the development of new materials, such as polymers and catalysts, using this molecule as a starting material. Another area of research is the investigation of this molecule's potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this molecule and its potential applications in various research fields.
In conclusion, 2-methyl-N-pyridin-4-ylacrylamide is a chemical compound that has potential applications in various research fields. Its synthesis, mechanism of action, biochemical and physiological effects, and future directions in research have been extensively studied. Further research is needed to fully understand the potential of this molecule and its applications in various research fields.

Scientific Research Applications

2-methyl-N-pyridin-4-ylacrylamide has been extensively studied for its potential applications in various research fields. This molecule has been used as a starting material for the synthesis of other compounds and has been investigated for its potential as a drug candidate. It has also been studied for its use in the development of new materials, such as polymers and catalysts.

properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-N-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C9H10N2O/c1-7(2)9(12)11-8-3-5-10-6-4-8/h3-6H,1H2,2H3,(H,10,11,12)

InChI Key

ABLHZERWJZPBLA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=CC=NC=C1

Canonical SMILES

CC(=C)C(=O)NC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiHMDS (1.0 N in THF, 23.6 mmoL, 24 mL) was added dropwise into pyridine (11.8 mmoL, 1.11 g) in THF (10 mL) at 0° C. After 10 min, 2-methyl-acryloyl chloride (11.8 mmoL, 1.43 mL) was added into the reaction at 0° C. The reaction was then slowly warmed to room temperature. The solvent was removed and the residue was partitioned between Et2O and water. The Et2O layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to yield a brown oil. The crude material (the brown oil) was then purified by column chromatography (silica gel, EtOAc as eluent) to yield the title compound as a reddish oil.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two

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